molecular formula C12H16ClNO2 B13182628 2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid

2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid

Cat. No.: B13182628
M. Wt: 241.71 g/mol
InChI Key: UWDPUPXJVAYDBR-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to an amino acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzylamine with 3-methylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid is an organic compound with a molecular weight of approximately 241.71 g/mol. It features a 4-chlorobenzyl group attached to an amino group, which is connected to a 3-methylbutanoic acid moiety. The chlorine atom in the aromatic ring may enhance its biological activity, making it useful in medicinal chemistry.

Applications

This compound has various applications across multiple fields. Interaction studies have focused on its binding affinity to various biological targets. Preliminary research suggests that this compound could interact with specific enzymes or receptors, potentially influencing their activity. Further studies are necessary to fully understand these interactions and their implications for drug design.

ApplicationDescription
Drug DevelopmentThe chlorobenzyl group gives the compound the potential for drug development.
Modification of the CompoundReactions with the compound allow for modification, leading to derivatives with potentially enhanced properties.
CosmeticsCosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .

Several compounds share structural similarities with this compound:

  • 2-[(4-Chlorophenyl)methylamino]-3-methylbutanoic acid Features a phenyl group instead of a benzyl group, leading to different reactivity.
  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid Contains a sulfonyl group and has distinct pharmacological effects.
  • Azelastine Has antihistamine properties and established therapeutic use.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid include:

Uniqueness

What sets 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid, also known as CPA (Chlorophenyl-3-methylbutanoic acid), is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on diverse research findings.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol
  • IUPAC Name : this compound

The biological activity of CPA is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. The presence of the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Recent studies have demonstrated that CPA exhibits antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

Research indicates that CPA possesses antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage . This property may contribute to its therapeutic effects in conditions associated with oxidative stress.

Anti-inflammatory Effects

In animal models, CPA has exhibited anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of CPA against various pathogens. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a new antibiotic agent .
  • Oxidative Stress Mitigation :
    In a controlled experiment using human cell lines exposed to oxidative stress, CPA treatment resulted in decreased levels of reactive oxygen species (ROS), confirming its role as an antioxidant .
  • Inflammation Model :
    In a murine model of inflammation, administration of CPA led to reduced swelling and pain scores compared to untreated animals, suggesting its effectiveness in managing inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundCPA StructureYesYesYes
2-Amino-3-methylbutanoic acidOther CompoundModerateNoNo
ValineValine StructureNoModerateNo

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16ClNO2/c1-8(2)11(12(15)16)14-7-9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

UWDPUPXJVAYDBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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